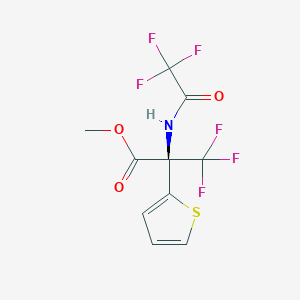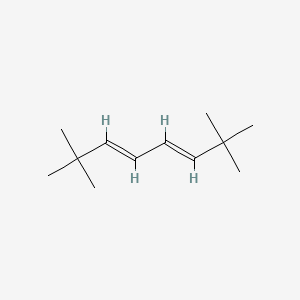
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- is an organic compound characterized by its unique structure, which includes two double bonds and four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of alkenes and alkynes in a series of reactions that include hydrogenation and isomerization. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the correct configuration of the double bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and yield. These processes often employ continuous flow reactors and advanced purification techniques to produce high-purity (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl-.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and halogens or other electrophiles for substitution reactions. The conditions for these reactions often involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies related to cell signaling and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- include other dienes and alkenes with similar structures, such as:
- (E,E)-2,4-Hexadiene
- (E,E)-1,3-Butadiene
- (E,E)-2,5-Dimethyl-2,4-hexadiene
Uniqueness
What sets (E,E)-3,5-Octadiene, 2,2,7,7-tetramethyl- apart from these similar compounds is its specific arrangement of double bonds and methyl groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
22430-49-5 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
(3E,5E)-2,2,7,7-tetramethylocta-3,5-diene |
InChI |
InChI=1S/C12H22/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H,1-6H3/b9-7+,10-8+ |
Clé InChI |
CWNHIRCWNQMGEU-FIFLTTCUSA-N |
SMILES isomérique |
CC(/C=C/C=C/C(C)(C)C)(C)C |
SMILES canonique |
CC(C)(C)C=CC=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


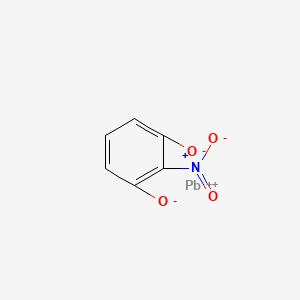
![8-(Furan-2-yl)-6-(2-hydroxyethylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14152974.png)

![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
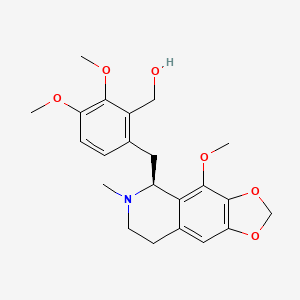
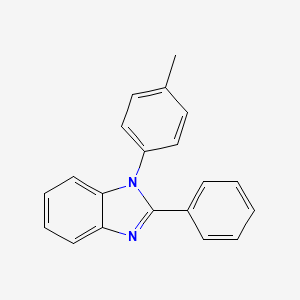
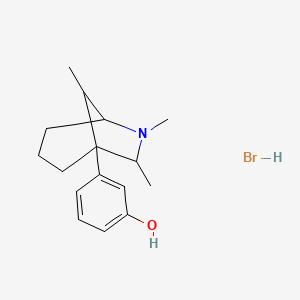
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
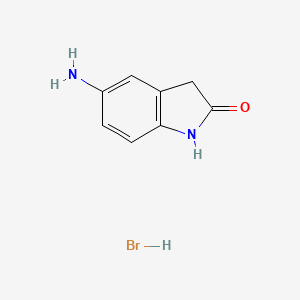
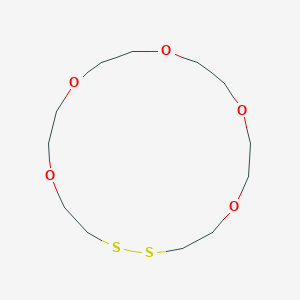
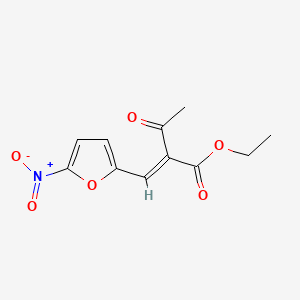
![2-{4-[(E)-(2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B14153030.png)
